Methyl 4-((benzylamino)methyl)benzoate
Overview
Description
Methyl 4-((benzylamino)methyl)benzoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((benzylamino)methyl)benzoate, also known by its CAS number 190655-55-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is an ester derivative of benzoic acid, characterized by a benzylamino group attached to the benzoate moiety. The synthesis typically involves the reaction between 4-(chloromethyl)benzoic acid and benzylamine in the presence of a suitable solvent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzylamine have been shown to possess antibacterial and antifungal activities against various pathogens. A study demonstrated that certain benzylamine derivatives displayed inhibition zones ranging from 18 mm to 24 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 24 |
This compound | Escherichia coli | 21 |
This compound | Bacillus subtilis | 20 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on similar compounds have revealed their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves modulation of signaling pathways related to inflammation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to receptors or enzymes, leading to altered cellular responses. For example:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar mechanisms.
- Receptor Modulation : The compound may influence receptor activity associated with neurotransmission or immune responses, contributing to its therapeutic potential in neurological and inflammatory conditions .
Case Studies
- Antibacterial Efficacy : In a controlled study, this compound was tested against several bacterial strains. The results indicated a marked reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
Properties
IUPAC Name |
methyl 4-[(benzylamino)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMVERHDCZVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.